![molecular formula C19H15FN4OS2 B2634965 Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-47-8](/img/structure/B2634965.png)
Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives involve the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their IR, 1H, 13C NMR, and mass spectral data . The yield percentage and melting point are also determined .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and found to have potent anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Mycobacterial Chemotypes
Benzothiazole derivatives have been designed and synthesized as anti-mycobacterial chemotypes . These compounds were synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Flurbiprofen Derivative
“Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Antimicrobial Activity
Benzothiazole derivatives have been found to possess antimicrobial properties . This includes sulfazole, a benzothiazole derivative that has been used as an antimicrobial agent .
Anti-Inflammatory Activity
Benzothiazole derivatives have been used for their anti-inflammatory properties . Flurbiprofen, a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID), is known to have anti-inflammatory, analgesic, and anti-pyretic activities .
Antidiabetic Activity
Benzothiazole derivatives have been used for their antidiabetic properties . These compounds have been found to be effective in the treatment of diabetes .
Antifungal Activity
Benzothiazole derivatives have been used for their antifungal properties . This includes abafungin, a benzothiazole derivative that has been used as an antifungal agent .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMVMDYLXQQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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